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Compound of Interest

Compound Name: (-)-O-Desmethyl Tramadol

Cat. No.: B015652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published in vivo data for (-)-O-

desmethyltramadol ((-)-M1), a primary metabolite of the analgesic drug tramadol. The objective

is to assess the reproducibility of experimental findings and offer a clear summary of its

pharmacokinetic and pharmacodynamic properties. This document synthesizes data from key

studies to facilitate further research and development.

Executive Summary
(-)-O-Desmethyltramadol is the levorotatory enantiomer of O-desmethyltramadol (M1), the main

active metabolite of tramadol. Unlike its dextrorotatory counterpart, (+)-O-desmethyltramadol,

which is a potent µ-opioid receptor agonist, the (-)-enantiomer exhibits a distinct

pharmacological profile. In vivo studies consistently demonstrate that (-)-O-desmethyltramadol

is a norepinephrine reuptake inhibitor with negligible direct antinociceptive activity in common

pain models. The available data, primarily from a single research group, presents a coherent

and reproducible pharmacokinetic and pharmacodynamic profile of this metabolite in rats.

Comparative Analysis of In Vivo Data
The primary source of in vivo data from direct administration of (-)-O-desmethyltramadol comes

from studies conducted by a research group at the University of the Basque Country, Spain

(Valle et al., 2000; Garrido et al., 2000). These studies provide a consistent and reproducible

characterization of the compound's properties in rats.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b015652?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Profile
A study by Garrido et al. (2000) characterized the pharmacokinetics of (-)-O-desmethyltramadol

in rats following intravenous administration. The data was analyzed using a two-compartment

model.

Table 1: Pharmacokinetic Parameters of (-)-O-Desmethyltramadol in Rats

Parameter
Bolus Dose (8
mg/kg)

120-min Infusion
(0.067 mg/kg/min)

300-min Infusion
(0.027 mg/kg/min)

V1 (L/kg) 0.44 ± 0.10 0.54 ± 0.15 0.51 ± 0.14

k10 (min⁻¹) 0.055 ± 0.012 0.041 ± 0.011 0.045 ± 0.010

k12 (min⁻¹) 0.068 ± 0.021 0.059 ± 0.019 0.063 ± 0.018

k21 (min⁻¹) 0.049 ± 0.015 0.042 ± 0.013 0.045 ± 0.014

AUC (µg·min/mL) 145.45 150.21 148.87

CL (L/kg/min) 0.055 0.053 0.054

Data presented as mean ± S.D. V1: Volume of the central compartment; k10: Elimination rate

constant from the central compartment; k12, k21: Intercompartmental transfer rate constants;

AUC: Area under the curve; CL: Clearance. Data sourced from Garrido et al. (2000).

The data across different administration protocols show a high degree of consistency,

indicating reproducible pharmacokinetic behavior. The clearance and volume of distribution are

comparable, suggesting that the disposition of (-)-O-desmethyltramadol is predictable within

this experimental model.

Pharmacodynamic Profile: Antinociceptive Effects
A key aspect of the in vivo profile of (-)-O-desmethyltramadol is its lack of direct opioid-like

analgesic effects.

Table 2: Antinociceptive Effects of (-)-O-Desmethyltramadol in the Rat Tail-Flick Test
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Study Animal Model Dose
Route of
Administration

Antinociceptiv
e Effect

Valle et al.

(2000)
Rat Up to 8 mg/kg

10-min i.v.

infusion
No effect

Garrido et al.

(2000)
Rat Various

i.v. bolus and

infusion

No direct effect;

potentiated the

antinociceptive

effect of (+)-O-

desmethyltramad

ol

These findings are highly reproducible between the two studies. Both investigations concluded

that (-)-O-desmethyltramadol does not elicit an antinociceptive response in the tail-flick test, a

standard measure of opioid-mediated analgesia.[1] This is consistent with its known low affinity

for the µ-opioid receptor. However, the study by Garrido et al. (2000) demonstrated that it

significantly potentiated the antinociceptive effect of the (+)-enantiomer, which is attributed to

its activity as a norepinephrine reuptake inhibitor.[2]

Experimental Protocols
Pharmacokinetic Studies (Garrido et al., 2000)

Subjects: Male Sprague-Dawley rats (250-300 g).

Drug Administration: (-)-O-desmethyltramadol was administered intravenously as either a

bolus dose (8 mg/kg) or as a continuous infusion for 120 or 300 minutes.

Blood Sampling: Arterial blood samples were collected at various time points and plasma

was separated.

Analytical Method: Plasma concentrations of (-)-O-desmethyltramadol were determined

using an enantioselective high-performance liquid chromatography (HPLC) assay.

Pharmacokinetic Analysis: Plasma concentration-time data were fitted to a two-compartment

pharmacokinetic model.
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Antinociception Studies (Valle et al., 2000; Garrido et al.,
2000)

Subjects: Male Sprague-Dawley rats (250-300 g).

Nociceptive Test: The tail-flick test was used to measure the latency of the rat to withdraw its

tail from a radiant heat source. A cut-off time was established to prevent tissue damage.

Drug Administration: (-)-O-desmethyltramadol was administered intravenously. In the

interaction study by Garrido et al. (2000), it was co-administered with (+)-O-

desmethyltramadol.

Data Analysis: The antinociceptive effect was expressed as the percentage of the maximum

possible effect (% MPE).

Signaling Pathways and Experimental Workflow
The primary mechanism of action for (-)-O-desmethyltramadol, as supported by the in vivo

data, is the inhibition of norepinephrine reuptake. This contrasts with the µ-opioid receptor

agonism of its (+)-enantiomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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